molecular formula C26H28N2O5S B6560361 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide CAS No. 946382-68-9

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide

カタログ番号: B6560361
CAS番号: 946382-68-9
分子量: 480.6 g/mol
InChIキー: MWKBFKPSIFMFDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide features a tetrahydroquinoline (THQ) core modified at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-(4-methoxyphenyl)propanamide side chain (Fig. 1). This structural design is consistent with peptidomimetic scaffolds targeting opioid receptors, particularly the µ-opioid receptor (MOR), where substituents modulate receptor binding, efficacy, and selectivity .

特性

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-32-22-9-5-19(6-10-22)7-16-26(29)27-21-8-15-25-20(18-21)4-3-17-28(25)34(30,31)24-13-11-23(33-2)12-14-24/h5-6,8-15,18H,3-4,7,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKBFKPSIFMFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H24N2O5S
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 946283-94-9

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been shown to influence:

  • G Protein-Coupled Receptors (GPCRs) : The compound exhibits biased agonism at certain receptors, particularly affecting G_i protein activation while inhibiting β-arrestin recruitment .
  • Matrix Metalloproteinases (MMPs) : It has been reported to modulate the activity of MMP-9 and MMP-13, which are crucial in extracellular matrix remodeling and have implications in cancer metastasis.

Biological Activity and Efficacy

Research indicates that this compound possesses significant biological activities that may be beneficial in treating various conditions:

Anticancer Activity

Studies have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation and induce apoptosis. The specific activity of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide against specific cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Autoimmune Disease Modulation

Recent findings suggest that related compounds targeting RORγt (retinoic acid receptor-related orphan receptor gamma t) can effectively treat autoimmune diseases like psoriasis and rheumatoid arthritis. The compound's structural analogs have shown improved bioavailability and efficacy in animal models .

Case Studies and Research Findings

  • Study on Biased Agonism : A study highlighted the biased behavior of similar tetrahydroquinoline derivatives, showing potent activation of G_i proteins while inhibiting β-arrestin2 recruitment. This dual action suggests a unique mechanism that could be harnessed for therapeutic purposes .
  • Evaluation in Autoimmune Models : In vivo studies indicated that certain derivatives exhibited superior bioavailability and therapeutic effects in mouse models of autoimmune diseases compared to existing treatments. This positions them as promising candidates for further clinical evaluation .

Data Summary Table

Characteristic Details
Molecular FormulaC23H24N2O5S
Molecular Weight472.6 g/mol
CAS Number946283-94-9
Biological TargetsGPCRs, MMPs
Potential ApplicationsCancer therapy, Autoimmune disease treatment

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the THQ Core

The pharmacological profile of THQ-based compounds is highly sensitive to substitutions at the 1- and 6-positions. Key analogs and their features are summarized in Table 1.

Table 1: Structural and Functional Comparison of THQ Derivatives

Compound Name 1-Position Substituent 6-Position Substituent Key Biological Findings Reference
Target Compound 4-Methoxybenzenesulfonyl 3-(4-Methoxyphenyl)propanamide No direct activity data in evidence; structural analysis suggests potential MOR modulation.
4g () Cyclobutanecarbonyl 3-(4-Hydroxy-2,6-dimethylphenyl)propanamide Synthesized via PyBOP coupling; yield not reported. Likely tested for MOR activity.
14d () Acetyl 3-(4-Hydroxy-2,6-dimethylphenyl)propanamide MOR agonist with 12.9% yield; efficacy linked to acetyl group and hydroxy-phenyl moiety.
8b () - 3-(4-Hydroxy-2,6-dimethylphenyl)propanamide Features a methoxy-indenylmethyl group; synthesized for κ/MOR selectivity studies.
Compound 9 () Methyl-piperidinyl 3-(4-Methoxyphenyl)propanamide Structural analog with piperidine substitution; no activity data provided.
Key Observations:
  • 1-Position Modifications : The target compound’s sulfonyl group is bulkier and more electron-withdrawing than acetyl (14d) or cyclobutanecarbonyl (4g) groups, which may alter receptor binding kinetics or metabolic stability .
  • 6-Position Modifications : The 4-methoxyphenyl group in the target compound contrasts with hydroxy-phenyl analogs (e.g., 4g, 14d). Methoxy groups enhance lipophilicity and may reduce oxidative metabolism compared to hydroxyl groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。